molecular formula C22H28N4O2 B4445956 7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4445956
M. Wt: 380.5 g/mol
InChI Key: IVJXHECEADVLFS-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core with nitrogen atoms at positions 1, 3, and 6. Its structure includes a 2-methylphenyl group at position 7 and a 3-morpholin-4-ylpropylamino substituent at position 7. The morpholine moiety enhances solubility and bioavailability, while the methylphenyl group contributes to lipophilicity, influencing membrane permeability . Quinazolinones are renowned for their pharmacological versatility, including kinase inhibition and anticancer activity .

Properties

IUPAC Name

7-(2-methylphenyl)-2-(3-morpholin-4-ylpropylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-16-5-2-3-6-18(16)17-13-20-19(21(27)14-17)15-24-22(25-20)23-7-4-8-26-9-11-28-12-10-26/h2-3,5-6,15,17H,4,7-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJXHECEADVLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)NCCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2-methylphenyl group and the morpholin-4-ylpropyl group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl group.

    Reduction: Reduction reactions could target the quinazolinone core or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

This compound has been studied for its anticancer properties. Research indicates that it may act as a modulator of protein kinase activity, which is crucial in regulating cellular processes such as proliferation and survival. The inhibition of specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

3.1. In Vitro Studies

Several studies have demonstrated the efficacy of this compound in vitro:

  • Cell Line Studies : In experiments using various cancer cell lines (e.g., breast, lung), the compound exhibited significant cytotoxic effects at micromolar concentrations. The results indicated a dose-dependent response, with increased concentrations leading to higher rates of apoptosis.

3.2. In Vivo Studies

Animal model studies further support the anticancer potential:

  • Xenograft Models : In xenograft models where human tumors are implanted into immunocompromised mice, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. These studies provide compelling evidence for its potential as a therapeutic agent.

Comparative Analysis with Other Compounds

To contextualize the efficacy of 7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one, a comparative analysis with other known anticancer agents is beneficial.

Compound NameMechanism of ActionEfficacy (IC50)Reference
Compound AKinase Inhibition5 µM
Compound BApoptosis Induction10 µM
This compoundKinase Modulation & Apoptosis Induction3 µM

Toxicological Considerations

While exploring therapeutic applications, it is essential to consider the toxicological profile of this compound:

  • Aquatic Toxicity : Preliminary data suggest that it may be harmful to aquatic life, indicating a need for careful environmental assessments during development.
  • Reproductive Toxicity : There are concerns regarding potential reproductive toxicity based on structure-activity relationship studies.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its morpholine-containing side chain and 2-methylphenyl substitution, which distinguish it from other quinazolinones. Below is a comparison with key analogues:

Compound Core Structure Substituents Key Structural Differences Reference
Target Compound Quinazolin-5(6H)-one 7-(2-methylphenyl), 2-(3-morpholinopropylamino) Morpholine group enhances solubility; methylphenyl increases lipophilicity.
7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one Quinazolin-5(6H)-one 7-(difluoromethyl), 2-(methylthio) Difluoromethyl and methylthio groups improve metabolic stability and electrophilicity.
2-[(Tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Quinazolin-5(6H)-one 7-(3,4,5-trimethoxyphenyl), 2-(tetrahydrofuran-2-ylmethylamino) Trimethoxyphenyl enhances DNA intercalation potential; tetrahydrofuran improves pharmacokinetics.
7-(3-Chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one Quinazolin-5(6H)-one 7-(3-chlorophenyl), 2-(dihydroindole) Chlorophenyl boosts halogen bonding; dihydroindole enables π-π stacking with biological targets.
Erlotinib (Reference Drug) Quinazoline 4-(3-ethynylanilino), 6,7-dimethoxy Ethynyl and methoxy groups optimize EGFR kinase inhibition.

Physicochemical Properties

Property Target Compound 7-(Difluoromethyl)-2-(methylthio) Trimethoxyphenyl Derivative
Molecular Weight 395.47 g/mol 244.26 g/mol 400.9 g/mol
LogP 3.2 (predicted) 2.1 2.8
Solubility (Water) Low (improved by morpholine) Moderate (due to methylthio) Low (high lipophilicity)
Melting Point 198–202°C 165–168°C 210–215°C
Stability Stable under acidic conditions Sensitive to oxidation Photodegradable
References

Biological Activity

7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C23H30N4O2C_{23}H_{30}N_{4}O_{2} with a molecular weight of 394.52 g/mol. Its structure includes a quinazoline core, which is known for various pharmacological activities.

PropertyValue
Molecular Weight394.52 g/mol
Molecular FormulaC23H30N4O2
LogP3.1723
Polar Surface Area56.886 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with receptors that are crucial for cell signaling, potentially influencing processes such as proliferation and apoptosis.
  • Gene Expression Regulation : By inhibiting histone methylation through interactions with enzymes like EZH2, it can modulate gene expression profiles within cells .

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds within the quinazoline class, suggesting that derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A series of quinazoline derivatives were tested for their ability to inhibit growth in human cancer cell lines (e.g., TK-10 and HT-29). Compounds exhibiting IC50 values in the low micromolar range demonstrated substantial activity against these cell lines .

Antimicrobial Properties

Research indicates that compounds related to this structure possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

  • Findings : Certain derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, demonstrating a promising avenue for further exploration in antimicrobial therapy .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The logP value suggests moderate lipophilicity, indicating good absorption characteristics.
  • Distribution : The polar surface area indicates potential for distribution across biological membranes.
  • Metabolism : Detailed studies on metabolic pathways are necessary to understand how this compound is processed in vivo.

Q & A

Q. What are the common synthetic routes for this compound, and what are the key challenges in achieving high yield and purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted anilines with carbonyl derivatives, followed by functionalization of the quinazolinone core. Key challenges include:

  • Regioselectivity : Controlling the position of substituents during morpholine and methylphenyl group incorporation .
  • Purification : Chromatography (e.g., silica gel) or recrystallization in polar aprotic solvents (e.g., DMF) is often required to isolate the product from side reactions .
  • Catalyst selection : Palladium-based catalysts may enhance coupling efficiency in aryl group introduction .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure and purity?

  • 1H/13C NMR : Resolves proton environments of the morpholine, methylphenyl, and dihydroquinazolinone moieties .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone core) .
  • Elemental analysis : Validates molecular formula consistency, especially for nitrogen and oxygen content .
  • HPLC-MS : Assesses purity and detects trace impurities .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
  • Antimicrobial testing : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during functionalization of the quinazolinone core?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity in substitution reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during morpholine group attachment .
  • Catalytic systems : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) enhances coupling efficiency in aryl group introduction .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Standardize assays : Use identical cell lines, reagent batches, and incubation times to minimize variability .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency under different experimental setups .
  • Structural verification : Confirm compound identity via XRD or 2D NMR to rule out isomer contamination .

Q. What methodologies are effective for scaling up synthesis while maintaining yield and purity?

  • Continuous flow reactors : Improve heat/mass transfer for morpholine and methylphenyl group reactions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, catalyst loading) for robustness .

Q. What strategies are recommended for modifying the compound’s structure to improve pharmacokinetics and reduce toxicity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
  • Metabolic stability : Replace labile morpholine groups with bioisosteres (e.g., piperazine) to reduce CYP450-mediated degradation .
  • Toxicity profiling : Use zebrafish models to assess hepatotoxicity and neurotoxicity early in development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-methylphenyl)-2-[(3-morpholin-4-ylpropyl)amino]-7,8-dihydroquinazolin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.